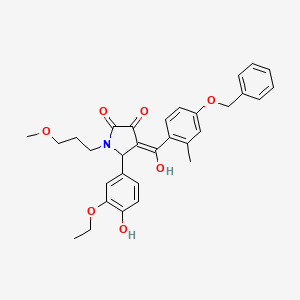

![molecular formula C32H36N2O8S B12011118 Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)

Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex molecule with a long name, but let’s break it down It consists of several functional groups, including a thiazole ring, a pyrrole ring, and ester and ketone functionalities

Thiazole Ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They are found in various natural products and pharmaceuticals.

Pyrrole Ring: Pyrroles are also five-membered heterocyclic rings, commonly found in porphyrins (such as heme) and other biologically active compounds.

Ester and Ketone Groups: These functional groups play essential roles in chemical reactivity and biological interactions.

Preparation Methods

Industrial Production: Industrial-scale production methods for this compound would require optimization to achieve high yields and cost-effectiveness. Collaboration between synthetic chemists and process engineers would be crucial to develop efficient processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: The compound may undergo redox reactions, converting functional groups (e.g., ketones to alcohols or vice versa).

Substitution Reactions: Substituents on the benzene rings can be modified through electrophilic or nucleophilic aromatic substitution.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution.

Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) promote ester hydrolysis.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and regioselectivity. Detailed experimental studies would be necessary to identify the major products.

Scientific Research Applications

This compound’s applications span various fields:

Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

Chemistry: Study its reactivity and explore novel transformations.

Biology: Investigate its interactions with biological macromolecules (e.g., enzymes, receptors).

Industry: Explore its use in materials science (e.g., polymers, coatings).

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research would be needed to elucidate its precise mode of action.

Comparison with Similar Compounds

: Example of a thiazole-containing compound: Thiamine (Vitamin B1) : Example of a pyrrole-containing compound: Porphobilinogen : Example of an ester-containing compound: Ethyl acetate : Example of a ketone-containing compound: Acetone

Properties

Molecular Formula |

C32H36N2O8S |

|---|---|

Molecular Weight |

608.7 g/mol |

IUPAC Name |

methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C32H36N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(42-16-7-2)24(18-21)40-8-3)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)39-5/h10-15,18,26,35H,6-9,16-17H2,1-5H3/b27-25- |

InChI Key |

KGRHCHDBDRWEGI-RFBIWTDZSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)

![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)